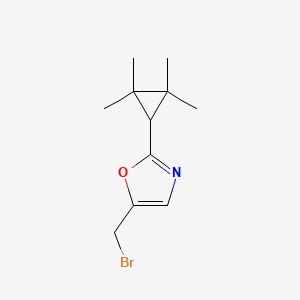![molecular formula C7H11NO2 B15278987 Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a heterocyclic compound that features a unique hexahydrocyclopenta[b][1,4]oxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids in the presence of trifluoroacetic acid (TFA) as a catalyst . This tandem reaction efficiently produces the desired oxazinone structure.
Industrial Production Methods
The use of TFA as a catalyst and the compatibility of the reaction with various functional groups make it a promising candidate for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The oxazinone ring can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazinones, dihydro derivatives, and other functionalized heterocycles .
Scientific Research Applications
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
PD-128,907: A compound with a similar oxazinone structure, used as a dopamine receptor agonist.
Dihydrobenzoxazinones: These compounds share a similar core structure and are used in various chemical and biological applications.
Uniqueness
Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific stereochemistry and the potential for diverse functionalization. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(4aR,7aR)-4,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6-3-1-2-5(6)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
ZRDQKGVWBPVQGX-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C1)OCC(=O)N2 |
Canonical SMILES |
C1CC2C(C1)OCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


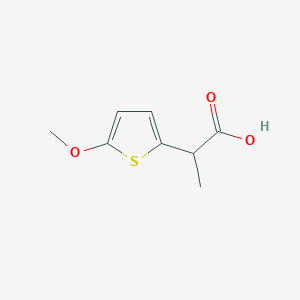
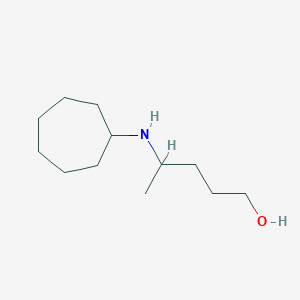

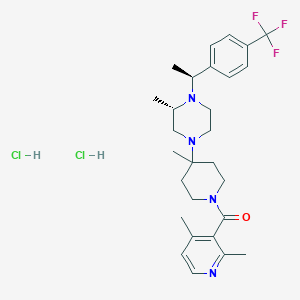
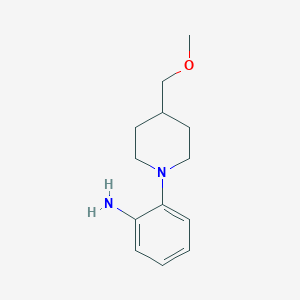
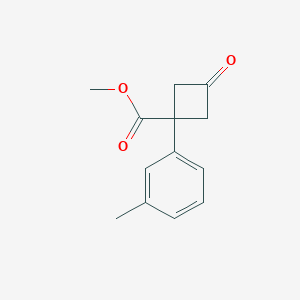
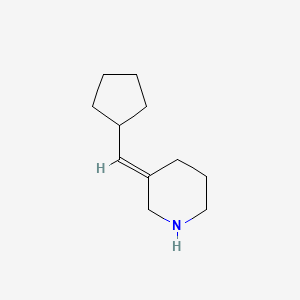
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
![3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
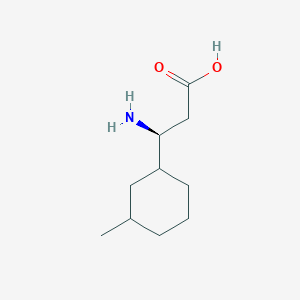

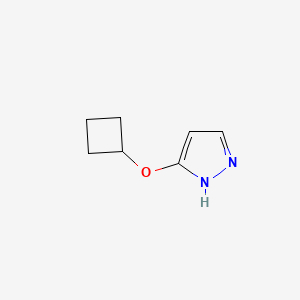
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
